molecular formula C9H9BrN2O B1278476 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one CAS No. 455885-78-6

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Cat. No. B1278476
M. Wt: 241.08 g/mol
InChI Key: RCJMLFAPJRPGIA-UHFFFAOYSA-N
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Description

The compound 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a derivative of the 1,4-benzodiazepine class, which is a prominent group of compounds with significant pharmacological properties. These compounds are structurally characterized by a fused benzene and diazepine ring and have been extensively studied for their potential therapeutic applications, including their anti-HIV-1 activity .

Synthesis Analysis

The synthesis of 7-bromo-1,4-benzodiazepine derivatives involves various chemical reactions, starting from different precursors. For instance, the treatment of 7-bromo-5-(2'-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates leads to the formation of both 1-alkylated and 3-hydroxy derivatives . Another approach includes the reaction of bromazepam with lead tetraacetate/potassium iodide in acetic acid, followed by mild hydrolysis to yield 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one . Additionally, the microbiological synthesis using immobilized actinomycetes has been reported to yield 7-bromo-5-(o-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray crystallography, which reveals the conformation of the central molecular fragment and the mode of assembly in the crystal . For example, the crystal structure of 7-bromo-1,3-dihydro-1-methyl-3(S)-methyl-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one and its Cu(II) complex shows a characteristic boat conformation of the seven-membered benzodiazepine ring .

Chemical Reactions Analysis

The 7-bromo-1,4-benzodiazepine derivatives undergo various chemical reactions, including alkylation, bromination, and rearrangement under different conditions. The alkylation with alkyl tosylates can lead to different products depending on the alkyl group used . Bromination of the aromatic ring has been shown to yield mono- or dibromo-substituted tetrahydro-1,5-benzodiazepinones . Additionally, certain derivatives can rearrange under thermal conditions or in the presence of specific reagents to form other heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromo-1,4-benzodiazepine derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can significantly affect their solubility, melting point, and reactivity. For instance, the formation of centrosymmetric dimers via hydrogen bonds and halogen bond interactions in the crystal can impact the compound's stability and solubility . The coordination of Cu(II) in the crystal structure of a complex can also alter the physical properties of the compound .

Scientific Research Applications

Molecular Structure and Crystallization

1. Molecular Structure Alterations and Assembly Modes The molecular structure of 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one and its derivatives can significantly change based on different alkyl substituents, impacting the conformation and assembly mode in the crystal. Such alterations were observed in derivatives, leading to variations in molecular forms, crystallization patterns, and intermolecular interactions, as studied through X-ray crystallography (Kravtsov et al., 2012).

2. Crystal Structure of Bromazepam Bromazepam, a derivative, was studied in-depth to understand its crystal structure, spectroscopic characteristics, and quantum chemical calculations. The study provided detailed insights into its molecular geometry, vibrational frequencies, electronic transitions, and solid-state chain structure. Such understanding aids in comprehending the physical properties and potential interactions of the compound (Mansour, 2017).

Chemical Synthesis and Derivatives

3. Synthesis of Derivatives and Affinity to CNS Receptors The compound and its derivatives undergo various synthetic processes, resulting in compounds with potential affinity towards central nervous system receptors. This highlights the compound's relevance in neurological research and potential therapeutic applications (Pavlovsky et al., 2007).

4. Synthesis Involving Electrophilic Aromatic Substitution Novel derivatives of the compound were synthesized through direct nitration and further functionalized, showcasing the compound's versatility in chemical synthesis. The study of these derivatives contributes to the understanding of their properties and potential applications (Jančienė et al., 2003).

Biological Relevance and Potential Applications

5. Affinity to Receptors and Influence on Appetite The compound's derivatives exhibit varying affinities to central and peripheral benzodiazepine, dopamine, serotonin, and cholecystokinin receptors. Such interactions can influence appetite in experimental animals, suggesting the compound's potential in studying and potentially managing appetite-related disorders (Makan et al., 2005).

6. Modulation of GABAA Receptor-mediated Currents The compound and its metabolites can modulate GABAA receptor-mediated currents in neural cells, indicating its significant role in neuropharmacology and the potential for therapeutic applications in conditions involving GABAergic dysregulation (Kopanitsa et al., 2001).

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJMLFAPJRPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449737
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

CAS RN

455885-78-6
Record name 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
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